1-ethyl-7-methoxyquinoline-2(1H)-thione
CAS No.:
Cat. No.: VC17253496
Molecular Formula: C12H13NOS
Molecular Weight: 219.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NOS |
|---|---|
| Molecular Weight | 219.30 g/mol |
| IUPAC Name | 1-ethyl-7-methoxyquinoline-2-thione |
| Standard InChI | InChI=1S/C12H13NOS/c1-3-13-11-8-10(14-2)6-4-9(11)5-7-12(13)15/h4-8H,3H2,1-2H3 |
| Standard InChI Key | VUHNUGWFILOWLL-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=S)C=CC2=C1C=C(C=C2)OC |
Introduction
Synthesis
The synthesis of quinoline thiones typically involves thiation reactions, where a carbonyl group is replaced by a thiocarbonyl group. The following steps outline the general approach for synthesizing 1-ethyl-7-methoxyquinoline-2(1H)-thione:
-
Starting Material: The synthesis begins with a quinolinone derivative, such as 1-ethyl-7-methoxyquinolin-2(1H)-one.
-
Thiation Reaction: Using reagents like phosphorus pentasulfide () or Lawesson’s reagent, the oxygen atom in the carbonyl group is replaced with sulfur.
-
Purification: The crude product is purified through recrystallization or chromatography.
This method ensures high yields and purity of the desired compound.
Biological Activities
Quinoline derivatives, including thiones like 1-ethyl-7-methoxyquinoline-2(1H)-thione, have been extensively studied for their pharmacological properties.
Anticancer Potential
Quinoline thiones exhibit cytotoxic activity against various cancer cell lines due to their ability to:
-
Interact with DNA and proteins.
-
Inhibit enzymes critical for cancer cell proliferation.
Studies on similar compounds have shown promising IC50 values against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), often comparable to standard drugs like doxorubicin .
Antimicrobial Activity
The sulfur atom in thiones enhances their antimicrobial properties by interacting with microbial enzymes and disrupting cellular functions. Quinoline thiones have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Applications in Medicinal Chemistry
Due to its versatile chemical structure, 1-ethyl-7-methoxyquinoline-2(1H)-thione can serve as:
-
A lead compound for developing anticancer drugs.
-
A scaffold for designing antimicrobial agents.
-
A ligand in coordination chemistry for metal-based drugs.
Molecular Docking Studies
Molecular docking studies reveal that quinoline thiones bind effectively to enzyme active sites, such as thymidylate synthase, which plays a role in DNA synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume